molecular formula C15H12O4 B1308561 4-Formyl-2-methoxyphenyl benzoate CAS No. 790-16-9

4-Formyl-2-methoxyphenyl benzoate

Cat. No.: B1308561
CAS No.: 790-16-9
M. Wt: 256.25 g/mol
InChI Key: QOIUOGAGPASFII-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl benzoate is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methoxyphenyl benzoate typically involves the esterification of 4-formyl-2-methoxyphenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the phenol with benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Formyl-2-methoxybenzoic acid.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl benzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl benzoate in chemical reactions involves the reactivity of its formyl and methoxy groups. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic aromatic substitution. These reactions are facilitated by the electron-withdrawing nature of the formyl group, which activates the aromatic ring towards nucleophilic attack.

Comparison with Similar Compounds

    4-Formylphenyl benzoate: Lacks the methoxy group, making it less reactive in nucleophilic aromatic substitution reactions.

    2-Methoxyphenyl benzoate: Lacks the formyl group, reducing its reactivity in oxidation and reduction reactions.

    4-Hydroxy-2-methoxyphenyl benzoate: Contains a hydroxyl group instead of a formyl group, altering its reactivity profile.

Uniqueness: 4-Formyl-2-methoxyphenyl benzoate is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUOGAGPASFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402010
Record name 4-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-16-9
Record name 4-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Formyl-2-methoxyphenyl benzoate interact with its target, COX-1, and what are the downstream effects of this interaction?

A1: The research paper focuses on the potential of this compound as a COX-1 inhibitor. Molecular docking analysis, an in silico technique, was employed to predict the binding affinity of the compound to the COX-1 receptor []. While the exact mechanism of interaction isn't elaborated upon in the study, the results suggest that this compound exhibits a strong binding affinity to COX-1, exceeding that of other vanillin analogs tested. Inhibiting COX-1 can prevent the production of thromboxane A2, a key mediator of platelet aggregation []. This inhibition could potentially prevent thrombosis, the formation of blood clots, and thus reduce the risk of coronary heart disease.

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